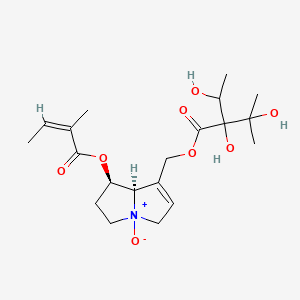
6-Aminopyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminopyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol It is a derivative of pyridine, featuring an amino group at the 6th position and a sulfonamide group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-3-sulfonamide can be achieved through several methods. One common approach involves the reaction of 6-aminopyridine with chlorosulfonic acid, followed by neutralization with ammonia . The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Solvent: Often carried out in an aqueous or organic solvent.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Electrochemical methods have also been explored for the synthesis of sulfonamides, offering an environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or sulfonamide positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Aminopyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Aminopyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-sulfamoylpyridine
- 6-Methoxy-pyridine-3-sulfonyl chloride
- 5-(Aminomethyl)thiophene-2-sulfonamide
Uniqueness
6-Aminopyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a sulfonamide group allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
5718-73-2 |
|---|---|
Molecular Formula |
C₅H₇N₃O₂S |
Molecular Weight |
173.19 |
Synonyms |
6-Amino-3-pyridinesulfonamide; 2-Amino-5-pyridinesulfonamide; 2-Amino-5-sulfamoylpyridine _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)




